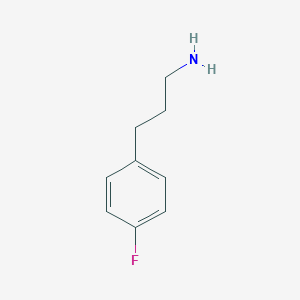

3-(4-Fluorophenyl)propan-1-amine

説明

Structure

3D Structure

特性

IUPAC Name |

3-(4-fluorophenyl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FN/c10-9-5-3-8(4-6-9)2-1-7-11/h3-6H,1-2,7,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIFDQESZTDBKEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCCN)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00424328 | |

| Record name | 3-(4-fluorophenyl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00424328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101488-65-7 | |

| Record name | 3-(4-fluorophenyl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00424328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-(4-Fluorophenyl)propan-1-amine chemical properties

An In-Depth Technical Guide to the Chemical Properties of 3-(4-Fluorophenyl)propan-1-amine

Executive Summary

This technical guide provides a comprehensive overview of the chemical properties, synthesis, analysis, and handling of 3-(4-Fluorophenyl)propan-1-amine. As a substituted phenethylamine, this compound serves as a valuable building block in medicinal chemistry and materials science.[1] This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into its synthesis, reactivity, and characterization. We delve into the causality behind experimental choices, present self-validating protocols, and ground all claims in authoritative references to ensure scientific integrity.

Introduction and Nomenclature

3-(4-Fluorophenyl)propan-1-amine belongs to the chemical class of substituted phenethylamines, which are characterized by a phenyl ring connected to an amino group via a two-carbon sidechain.[1] The presence of a fluorine atom on the phenyl ring significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it an attractive moiety in the design of novel bioactive compounds.

Table 1: Compound Identification

| Identifier | Value | Source |

| IUPAC Name | 3-(4-fluorophenyl)propan-1-amine | [2] |

| CAS Number | 101488-65-7 | [2] |

| Molecular Formula | C₉H₁₂FN | [2] |

| InChIKey | IIFDQESZTDBKEM-UHFFFAOYSA-N | [2] |

| Canonical SMILES | C1=CC(=CC=C1CCCN)F | [2] |

Synthesis and Mechanistic Considerations

The most prevalent and efficient synthesis of 3-(4-Fluorophenyl)propan-1-amine involves the reduction of 3-(4-fluorophenyl)propanenitrile. Catalytic hydrogenation is the method of choice due to its high efficiency, scalability, and favorable environmental profile compared to stoichiometric metal hydride reagents.

Preferred Synthetic Route: Catalytic Hydrogenation of Nitrile

The conversion of the nitrile precursor to the primary amine is a cornerstone reaction in amine synthesis.[3][4] The choice of catalyst is critical for achieving high yield and selectivity, minimizing the formation of secondary or tertiary amine byproducts.[5] Non-noble metal catalysts, such as those based on nickel or cobalt, have proven highly effective and offer a cost-efficient alternative to precious metal catalysts like palladium or platinum.[5][6]

Workflow for Synthesis of 3-(4-Fluorophenyl)propan-1-amine

Caption: Synthetic workflow for 3-(4-Fluorophenyl)propan-1-amine.

Detailed Experimental Protocol

Causality: The following protocol utilizes a nickel-based catalyst, which provides excellent activity for nitrile hydrogenation.[6] The use of an ammonia-saturated solvent is a critical choice; ammonia helps to suppress the formation of secondary amines by shifting the equilibrium away from the condensation of the primary amine product with the intermediate imine.[5]

-

Reactor Preparation : To a high-pressure hydrogenation vessel, add 3-(4-fluorophenyl)propanenitrile (1 equivalent) and a suitable solvent such as methanol saturated with ammonia.

-

Catalyst Addition : Add a catalytic amount of a high-activity nickel catalyst (e.g., Raney Nickel or a supported nickel catalyst, ~5-10% by weight) under an inert atmosphere (e.g., Argon or Nitrogen). Expertise: The catalyst is pyrophoric and must be handled with care, preferably as a slurry in the solvent to prevent ignition.

-

Hydrogenation : Seal the vessel and purge several times with hydrogen gas. Pressurize the reactor to the desired pressure (e.g., 10-50 bar H₂) and heat to the target temperature (e.g., 80-120 °C).[6]

-

Reaction Monitoring : Monitor the reaction progress by measuring hydrogen uptake or by periodic sampling and analysis (e.g., GC-MS or TLC). The reaction is typically complete within 4-12 hours.

-

Workup : Cool the reactor to room temperature and carefully vent the excess hydrogen. Filter the reaction mixture through a pad of celite to remove the catalyst. Trustworthiness: It is crucial to ensure the catalyst is fully quenched (e.g., with water) before disposal to mitigate fire risk.

-

Purification : Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude amine can be purified by vacuum distillation to yield the final product as a colorless liquid.

Physicochemical Properties

The physical and chemical properties of 3-(4-Fluorophenyl)propan-1-amine are summarized below. These properties are essential for designing experimental conditions, predicting reactivity, and ensuring safe handling.

Table 2: Physicochemical Data

| Property | Value | Source |

| Molecular Weight | 153.20 g/mol | [2] |

| Monoisotopic Mass | 153.095377549 Da | [2] |

| Appearance | Liquid (Predicted for 4-fluoro isomer) | |

| XLogP3 | 1.7 | [2] |

| Hydrogen Bond Donors | 1 | [2] |

| Hydrogen Bond Acceptors | 2 | [2] |

| pKa (Basicity) | ~10.7 (Estimated based on propylamine) | [7] |

Spectroscopic and Analytical Profile

Structural elucidation and purity assessment rely on a combination of spectroscopic techniques. The expected data for 3-(4-Fluorophenyl)propan-1-amine are detailed below.

Table 3: Spectroscopic Data Interpretation

| Technique | Feature | Expected Characteristics |

| ¹H NMR | Aromatic Protons | Two multiplets (AA'BB' system) at ~7.0-7.3 ppm. |

| -CH₂-Ar | Triplet at ~2.6-2.8 ppm. | |

| -CH₂-CH₂-N | Multiplet (sextet) at ~1.7-1.9 ppm. | |

| -CH₂-N | Triplet at ~2.7-2.9 ppm. | |

| -NH₂ | Broad singlet at ~1.5-2.5 ppm (variable, D₂O exchangeable). | |

| ¹³C NMR | Aromatic Carbons | 4 signals, including a C-F coupled doublet. |

| Aliphatic Carbons | 3 distinct signals for the propyl chain carbons. | |

| IR Spectroscopy | N-H Stretch | Two characteristic weak-to-medium bands for a primary amine at ~3300-3400 cm⁻¹.[8] |

| N-H Bend | Scissoring vibration around 1580-1650 cm⁻¹.[8] | |

| C-N Stretch | Aliphatic amine stretch at ~1020-1250 cm⁻¹.[8] | |

| C-F Stretch | Strong band around 1220 cm⁻¹. | |

| Mass Spec. (EI) | Molecular Ion (M⁺) | Peak at m/z = 153. |

| Key Fragments | Loss of NH₂ (m/z = 137), benzylic cleavage (m/z = 109). |

Analytical Workflow for Product Validation

Caption: Workflow for structural confirmation and purity analysis.

Chemical Reactivity and Derivative Formation

The reactivity of 3-(4-Fluorophenyl)propan-1-amine is dominated by the nucleophilic primary amine and the substituted aromatic ring.

-

Basicity and Salt Formation : As a primary aliphatic amine, it is a weak base and readily reacts with acids to form ammonium salts (e.g., hydrochloride or sulfate salts).[7] This property is often exploited for purification or to produce more stable, crystalline solids for pharmaceutical applications.

-

N-Functionalization : The lone pair on the nitrogen atom makes it an excellent nucleophile. It undergoes facile reactions with a wide range of electrophiles:

-

Alkylation : Reaction with alkyl halides yields secondary and tertiary amines.[9]

-

Acylation : Reaction with acyl chlorides or anhydrides forms stable amide derivatives. This is a fundamental transformation in building more complex molecules.

-

Reductive Amination : Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium borohydride) produces secondary amines.

-

-

Aromatic Ring Reactivity : The fluorine atom is a deactivating but ortho-, para-directing group for electrophilic aromatic substitution. The propylamino group is activating and also ortho-, para-directing. The interplay of these effects will govern the regioselectivity of further substitutions on the phenyl ring.

Safety, Handling, and Toxicology

Proper handling of 3-(4-Fluorophenyl)propan-1-amine is essential to ensure laboratory safety. As with related phenethylamines, appropriate precautions must be taken.

-

GHS Hazard Classification :

-

Handling and Storage :

-

Personal Protective Equipment (PPE) : Wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat.[11][12] Handle in a well-ventilated area or a chemical fume hood.[13]

-

Storage : Store in a cool, dry place in a tightly sealed container, away from oxidizing agents and acids.[14]

-

-

Toxicological Profile :

-

Specific toxicological data for this compound is limited. However, the broader class of substituted phenethylamines contains many psychoactive substances that act on the central nervous system.[1][15] Some have been classified as controlled substances.[16] Therefore, all personal contact, including inhalation and ingestion, should be strictly avoided.[14]

-

In case of exposure, follow standard first-aid procedures: flush skin/eyes with water, move to fresh air if inhaled, and seek immediate medical attention if ingested or if irritation persists.[17]

-

References

- The Royal Society of Chemistry. (n.d.). Supplementary Information.

- SpectraBase. (n.d.). 3-(4-fluorophenyl)-N-methyl-1-propanamine.

- PubChem. (n.d.). 3-(4-Fluorophenyl)propan-1-amine.

- Sigma-Aldrich. (n.d.). 3-(4-fluorophenyl)propan-1-ol.

- Sigma-Aldrich. (n.d.). 3-(4-Fluoroethoxyphenyl)propan-1-amine.

- Santa Cruz Biotechnology. (n.d.). 2-Phenylethylamine hydrochloride - Safety Data Sheet.

- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET.

- Drug Enforcement Administration. (2013). Schedules of controlled substances: temporary placement of three synthetic phenethylamines into Schedule I. Final order. Federal Register, 78(221), 68716-9.

- O'Neil, G. W. (2021). Electrocatalytic hydrogenation of nitriles: A step toward electrification of amine production. Chem Catalysis.

- PubChemLite. (n.d.). 3-(4-fluorophenyl)propan-1-amine (C9H12FN).

- ChemicalBook. (2025). (R)-1-(3-FLUOROPHENYL)PROPAN-1-AMINE-HCl - Safety Data Sheet.

- SpectraBase. (n.d.). 3-Amino-1-(4-fluorophenyl)propan-1-ol.

- AK Scientific, Inc. (n.d.). 2-Phenylethylamine HCl - Safety Data Sheet.

- TCI Chemicals. (2024). SAFETY DATA SHEET.

- Wang, L., et al. (2023). Hydrogenation of nitriles to primary amines with a carbon-coated Ni/NiO@C catalyst under friendly conditions. Reaction Chemistry & Engineering.

- Sigma-Aldrich. (n.d.). 3-(3-fluorophenyl)propan-1-amine.

- University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines.

- ACS Publications. (n.d.). The catalytic fluorination of perfluorocarbon nitriles and imines. The Journal of Organic Chemistry.

- Deng, D., et al. (2024). Tuning the Selectivity of Catalytic Nitrile Hydrogenation with Phase-Controlled Co Nanoparticles Prepared by Hydrosilane-Assisted Method. Journal of the American Chemical Society.

- ResearchGate. (n.d.). Introduction of catalytic hydrogenation of nitriles with different hydrogen source.

- Wikipedia. (n.d.). Substituted phenethylamine.

- University of Virginia School of Medicine. (n.d.). Phenethylamines.

- Santa Cruz Biotechnology. (n.d.). 3-[(4-fluorophenyl)thio]propan-1-amine hydrochloride.

- SpectraBase. (n.d.). 1-(4-Aminophenyl)-3-(4-fluorophenyl)prop-2-en-1-one.

- Home Sunshine Pharma. (n.d.). (S)-3-Amino-3-(4-chlorophenyl)propan-1-ol CAS 886061-26-3.

- PubChem. (n.d.). 3-(4-Bromo-2-fluorophenyl)propan-1-amine.

- PubChem. (n.d.). 3-(4-Chlorophenyl)propan-1-amine.

- PubChem. (n.d.). (R)-1-(4-Fluorophenyl)propan-1-amine.

- Wikipedia. (n.d.). Propylamine.

- Wikipedia. (n.d.). 3-Fluoromethamphetamine.

- Michigan State University. (n.d.). Amine Reactivity.

- Doc Brown's Chemistry. (2025). H-1 NMR spectrum of propylamine.

- NIST. (n.d.). 1-Propanamine, N,N-dipropyl-.

- Wikipedia. (n.d.). Propargylamine.

- AK Scientific, Inc. (n.d.). (R)-1-(2-Fluorophenyl)propan-1-amine hydrochloride.

Sources

- 1. Substituted phenethylamine - Wikipedia [en.wikipedia.org]

- 2. 3-(4-Fluorophenyl)propan-1-amine | C9H12FN | CID 6483796 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. par.nsf.gov [par.nsf.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Hydrogenation of nitriles to primary amines with a carbon-coated Ni/NiO@C catalyst under friendly conditions - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 7. Propylamine - Wikipedia [en.wikipedia.org]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. Amine Reactivity [www2.chemistry.msu.edu]

- 10. 3-(4-Bromo-2-fluorophenyl)propan-1-amine | C9H11BrFN | CID 43445801 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. aksci.com [aksci.com]

- 12. tcichemicals.com [tcichemicals.com]

- 13. fishersci.com [fishersci.com]

- 14. datasheets.scbt.com [datasheets.scbt.com]

- 15. med.virginia.edu [med.virginia.edu]

- 16. Schedules of controlled substances: temporary placement of three synthetic phenethylamines into Schedule I. Final order - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. chemicalbook.com [chemicalbook.com]

An In-Depth Technical Guide to 3-(4-Fluorophenyl)propan-1-amine (CAS: 101488-65-7)

A Keystone Intermediate for CNS Drug Discovery

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 3-(4-fluorophenyl)propan-1-amine, a pivotal chemical intermediate in the landscape of modern medicinal chemistry. With its distinct structural motif—a fluorinated phenyl ring coupled to a propylamin—this compound serves as a critical building block for the synthesis of a variety of pharmacologically active agents, particularly those targeting the central nervous system (CNS). This document will delve into the chemical and physical properties of 3-(4-fluorophenyl)propan-1-amine, detail a robust laboratory-scale synthesis protocol, and outline methods for its analytical characterization. Furthermore, we will explore its significance in drug discovery, focusing on its role as a precursor to potent selective serotonin reuptake inhibitors (SSRIs) and other CNS-active molecules. This guide is intended for researchers, scientists, and professionals in the field of drug development who are looking to leverage the unique attributes of this versatile compound.

Introduction: The Strategic Importance of Fluorinated Scaffolds

The incorporation of fluorine into drug candidates has become a cornerstone of contemporary medicinal chemistry strategy. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[1] These modifications can lead to enhanced metabolic stability, increased binding affinity for biological targets, and improved membrane permeability.[1]

3-(4-Fluorophenyl)propan-1-amine, CAS number 101488-65-7, is a prime exemplar of a fluorinated building block that has garnered significant interest. Its structure is closely related to the core of numerous successful CNS drugs, including the renowned antidepressant, fluoxetine.[2][3] This structural similarity makes it a highly valuable starting material for the synthesis of novel therapeutics aimed at modulating neurotransmitter systems. This guide will provide the technical details necessary to synthesize, characterize, and strategically employ this compound in drug discovery programs.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective use in subsequent chemical transformations and for ensuring safe handling. The key properties of 3-(4-fluorophenyl)propan-1-amine are summarized in the table below.[2]

| Property | Value | Reference |

| CAS Number | 101488-65-7 | [2] |

| Molecular Formula | C₉H₁₂FN | [2] |

| Molecular Weight | 153.20 g/mol | [2] |

| IUPAC Name | 3-(4-fluorophenyl)propan-1-amine | [2] |

| Appearance | Liquid | [4] |

| Boiling Point | 223.4°C at 760 mmHg | [4] |

| Density | 1.044 g/cm³ | [4] |

| Flash Point | 98.9°C | [4] |

| Refractive Index | 1.511 | [4] |

Synthesis and Purification

The most direct and efficient laboratory-scale synthesis of 3-(4-fluorophenyl)propan-1-amine is achieved through the reduction of its corresponding nitrile precursor, 3-(4-fluorophenyl)propanenitrile. Lithium aluminum hydride (LiAlH₄) is a powerful and effective reducing agent for this transformation.[5][6]

Synthetic Scheme

Caption: Synthesis of 3-(4-Fluorophenyl)propan-1-amine.

Detailed Experimental Protocol

Materials:

-

3-(4-fluorophenyl)propanenitrile

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Distilled water

-

Sodium sulfate (anhydrous)

-

Diethyl ether

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

Procedure:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere is charged with a suspension of lithium aluminum hydride (1.2 equivalents) in anhydrous THF.

-

Addition of Nitrile: 3-(4-fluorophenyl)propanenitrile (1.0 equivalent) is dissolved in anhydrous THF and added dropwise to the LiAlH₄ suspension via the dropping funnel at a rate that maintains a gentle reflux.

-

Reaction: After the addition is complete, the reaction mixture is stirred at reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Quenching: The reaction mixture is cooled in an ice bath, and the excess LiAlH₄ is cautiously quenched by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water.

-

Filtration and Extraction: The resulting granular precipitate is removed by filtration and washed with diethyl ether. The combined organic filtrates are then dried over anhydrous sodium sulfate.

-

Purification: The solvent is removed under reduced pressure, and the crude product can be purified by vacuum distillation to yield 3-(4-fluorophenyl)propan-1-amine as a clear liquid.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized 3-(4-fluorophenyl)propan-1-amine. The following techniques are recommended:

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, which will exhibit splitting patterns consistent with a para-substituted benzene ring, as well as signals for the three methylene groups of the propyl chain. The chemical shifts for protons adjacent to the nitrogen and the aromatic ring will be downfield compared to the central methylene group.[7][8][9]

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the aromatic carbons, with the carbon attached to the fluorine atom showing a characteristic large one-bond C-F coupling constant. The three aliphatic carbons will also be readily identifiable.[10][11][12]

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for confirming the molecular weight of the target compound. Under electron ionization (EI), the mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 153, corresponding to the molecular weight of 3-(4-fluorophenyl)propan-1-amine.[2]

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be developed for purity assessment. A C18 column with a mobile phase consisting of a gradient of acetonitrile and water with a modifier such as formic acid or trifluoroacetic acid is a suitable starting point. Detection can be achieved using a UV detector, monitoring at a wavelength corresponding to the absorbance maximum of the fluorophenyl group.[13][14]

Caption: A typical HPLC workflow for purity analysis.

Applications in Drug Discovery

The primary utility of 3-(4-fluorophenyl)propan-1-amine in drug discovery lies in its role as a key intermediate for the synthesis of CNS-active compounds, particularly those that modulate monoamine transporters.

Precursor to Selective Serotonin Reuptake Inhibitors (SSRIs)

The 3-aminopropylphenyl scaffold is a well-established pharmacophore for potent and selective inhibition of the serotonin transporter (SERT).[15][16] SSRIs are a major class of antidepressants that function by blocking the reuptake of serotonin from the synaptic cleft, thereby increasing its availability to bind to postsynaptic receptors.[1][15] The structural similarity of 3-(4-fluorophenyl)propan-1-amine to the core of compounds like fluoxetine makes it an ideal starting material for the development of novel SSRIs with potentially improved efficacy, selectivity, or pharmacokinetic profiles.

Caption: Mechanism of SERT inhibition by SSRIs.

A Versatile Scaffold for CNS Agent Synthesis

Beyond SSRIs, the 3-(4-fluorophenyl)propan-1-amine scaffold can be elaborated to access a wide range of other CNS-active molecules. By modifying the amine functionality and the aromatic ring, medicinal chemists can synthesize libraries of compounds for screening against various CNS targets, including other monoamine transporters (dopamine and norepinephrine), as well as G-protein coupled receptors (GPCRs) and ion channels.[17]

Safety and Handling

3-(4-Fluorophenyl)propan-1-amine is classified as harmful if swallowed (Acute Toxicity, Oral, Category 4).[2] It is also expected to be a skin and eye irritant. Therefore, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.

Conclusion

3-(4-Fluorophenyl)propan-1-amine is a strategically important and versatile building block in medicinal chemistry. Its fluorinated phenylpropylamine core provides a valuable starting point for the synthesis of a diverse array of CNS-active compounds, most notably selective serotonin reuptake inhibitors. The synthetic and analytical protocols outlined in this guide provide a solid foundation for researchers to effectively utilize this compound in their drug discovery and development endeavors. As the quest for novel and improved CNS therapeutics continues, the importance of key intermediates like 3-(4-fluorophenyl)propan-1-amine is set to grow.

References

-

Supplementary Information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

-

3-(4-Fluorophenyl)propan-1-amine | C9H12FN | CID 6483796 - PubChem. (n.d.). Retrieved from [Link]

- EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts - Google Patents. (n.d.).

- EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts - Google Patents. (n.d.).

-

(RS)-N-methyl-3-phenyl-3-[4-(trifluoromethyl) phenoxy] propan-1-amine -fluoxetine formula. (n.d.). Retrieved from [Link]

-

The role of fluorine in medicinal chemistry - PubMed. (n.d.). Retrieved from [Link]

-

Nitrile to Amine - Common Conditions. (n.d.). Retrieved from [Link]

-

Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds as Bioactive Anticancer Agents - PMC - NIH. (n.d.). Retrieved from [Link]

-

The affinity for serotonergic, adrenergic and dopaminergic receptors and serotonin transporter (SERT). - ResearchGate. (n.d.). Retrieved from [Link]

-

The role of fluorine in medicinal chemistry | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

-

3-(4-fluorophenyl)propan-1-amine101488-65-7,Purity98%_Spectrum Info Ltd. - MOLBASE. (n.d.). Retrieved from [Link]

-

Conversion of nitriles to 1° amines using LiAlH4 - Chemistry LibreTexts. (2023-01-22). Retrieved from [Link]

-

NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data. (n.d.). Retrieved from [Link]

-

Antidepressant specificity of serotonin transporter suggested by three LeuT-SSRI structures - PMC - NIH. (n.d.). Retrieved from [Link]

-

Advances in Synthetic Organic Chemistry and Methods Reported in US Patents - epdf.pub. (n.d.). Retrieved from [Link]

-

Synthesis of Fluorinated Amines: A Personal Account - PMC - NIH. (n.d.). Retrieved from [Link]

-

A rhodamine-labeled citalopram analogue as a high-affinity fluorescent probe for the serotonin transporter - PubMed. (2013-01-01). Retrieved from [Link]

-

Chemical shifts - UCL. (n.d.). Retrieved from [Link]

-

United States Patent (19) - Googleapis.com. (1978-07-19). Retrieved from [Link]

-

Biological evaluation of [4‐(4‐aminophenyl)‐1‐(4‐ fluorophenyl)‐1H‐pyrrol‐3‐yl - I.R.I.S. (2023-07-25). Retrieved from [Link]

-

CONTENTS 1. 13C NMR spectroscopy • Chemical shift. (n.d.). Retrieved from [Link]

-

3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives: high-affinity ligands for the serotonin transporter - PubMed. (n.d.). Retrieved from [Link]

-

Biological evaluation of methanone as potential antineoplastic agent in 2D and 3D breast cancer models - PubMed. (2023-08-21). Retrieved from [Link]

-

13C NMR Chemical Shifts - Oregon State University. (n.d.). Retrieved from [Link]

-

Design, Synthesis, and Biological Evaluation of 4,4'-Difluorobenzhydrol Carbamates as Selective M 1 Antagonists - MDPI. (n.d.). Retrieved from [Link]

-

Reduction of nitriles to amines using LiAlH4 - YouTube. (2025-05-01). Retrieved from [Link]

-

Only one nitrile reduced to amine with LiAlH4 : r/Chempros - Reddit. (2022-08-30). Retrieved from [Link]

-

a guide to 13c nmr chemical shift values - Compound Interest. (n.d.). Retrieved from [Link]

-

NMR Spectroscopy :: 1H NMR Chemical Shifts - Organic Chemistry Data. (n.d.). Retrieved from [Link]

-

NMR shifts 1H -general.cdx - Chemistry Connected. (n.d.). Retrieved from [Link]

- US10654855B2 - Protein kinase B inhibitors - Google Patents. (n.d.).

-

NMR Chemical Shift Values Table - Chemistry Steps. (n.d.). Retrieved from [Link]

-

RP-HPLC Single Advance Method with Validation Studies for Imipramine Hydrochloride and its Intermediates. (n.d.). Retrieved from [Link]

-

Electronic Supplementary Information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

-

Development and Validation of an RP-HPLC- FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with - Sultan Qaboos University Journal For Science. (n.d.). Retrieved from [Link]

-

Simple HPLC-PDA Analysis to Determine Illegal Synthetic Dyes in Herbal Medicines - MDPI. (n.d.). Retrieved from [Link]/8/3/64)

Sources

- 1. The mechanism of a high-affinity allosteric inhibitor of the serotonin transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3-(4-Fluorophenyl)propan-1-amine | C9H12FN | CID 6483796 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. dev.spectrabase.com [dev.spectrabase.com]

- 4. 3-(4-fluorophenyl)propan-1-amine101488-65-7,Purity98%_Spectrum Info Ltd. [molbase.com]

- 5. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. organicchemistrydata.org [organicchemistrydata.org]

- 8. chemistryconnected.com [chemistryconnected.com]

- 9. One moment, please... [chemistrysteps.com]

- 10. bhu.ac.in [bhu.ac.in]

- 11. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 12. compoundchem.com [compoundchem.com]

- 13. ijper.org [ijper.org]

- 14. mdpi.com [mdpi.com]

- 15. Antidepressant specificity of serotonin transporter suggested by three LeuT-SSRI structures - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives: high-affinity ligands for the serotonin transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. US10654855B2 - Protein kinase B inhibitors - Google Patents [patents.google.com]

An In-Depth Technical Guide to 3-(4-Fluorophenyl)propan-1-amine: A Key Intermediate in Modern Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 3-(4-Fluorophenyl)propan-1-amine, a pivotal chemical intermediate in pharmaceutical research and development. The strategic incorporation of a fluorine atom onto the phenylpropylamine scaffold significantly influences its physicochemical properties, rendering it a valuable building block for synthesizing a range of biologically active molecules. This document details the molecular structure, physicochemical properties, robust synthesis protocols, and analytical characterization of the title compound. Furthermore, it explores its application as a precursor in the development of therapeutic agents, particularly in oncology, by examining its role in the synthesis of Protein Kinase B (Akt) inhibitors. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile intermediate in their scientific endeavors.

Introduction: The Strategic Importance of Fluorination

In medicinal chemistry, the introduction of fluorine into a drug candidate is a well-established strategy to enhance its pharmacological profile. The unique properties of fluorine—high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond—can profoundly modulate a molecule's lipophilicity, metabolic stability, and binding affinity to its biological target.[1] 3-(4-Fluorophenyl)propan-1-amine exemplifies a simple yet powerful application of this principle. As a primary amine, it serves as a versatile handle for subsequent chemical modifications, while the 4-fluorophenyl group imparts the desirable properties of a fluorinated aromatic system. Its structural motif is found within numerous complex molecules investigated for therapeutic use, highlighting its significance as a key starting material.

Molecular Structure and Physicochemical Properties

The foundational step in utilizing any chemical intermediate is a thorough understanding of its structure and inherent properties.

Molecular Identity

The structure of 3-(4-Fluorophenyl)propan-1-amine consists of a propyl chain linking a primary amine to the para position of a fluorinated benzene ring.

-

IUPAC Name: 3-(4-fluorophenyl)propan-1-amine[2]

-

CAS Number: 101488-65-7[2]

-

Molecular Formula: C₉H₁₂FN[2]

-

Canonical SMILES: C1=CC(=CC=C1CCCN)F[2]

-

InChI Key: IIFDQESZTDBKEM-UHFFFAOYSA-N[2]

Diagram 1: 2D Chemical Structure of 3-(4-Fluorophenyl)propan-1-amine

Caption: 2D representation of 3-(4-Fluorophenyl)propan-1-amine.

Physicochemical Data

The physicochemical properties of an intermediate are critical for designing reaction conditions, purification strategies, and formulation approaches. Below is a summary of key experimental and computed data for 3-(4-Fluorophenyl)propan-1-amine.

| Property | Value | Source(s) |

| Molecular Weight | 153.20 g/mol | [2] |

| Monoisotopic Mass | 153.095377549 Da | [2] |

| Physical Form | Liquid | Assumed |

| Boiling Point | 223.4 °C at 760 mmHg | [3] |

| Density | 1.044 g/cm³ | [3] |

| Refractive Index | 1.511 | [3] |

| XLogP3 (Computed) | 1.7 | [2] |

| Flash Point | 98.9 °C | [3] |

| Vapor Pressure (25°C) | 0.0966 mmHg | [3] |

Synthesis and Purification

The most direct and industrially scalable synthesis of 3-(4-Fluorophenyl)propan-1-amine is achieved through the chemical reduction of its nitrile precursor, 3-(4-Fluorophenyl)propanenitrile. This transformation can be accomplished via several reliable methods, most notably using lithium aluminum hydride (LAH) or through catalytic hydrogenation.

Rationale for Synthetic Route

The reduction of a nitrile to a primary amine is a fundamental transformation in organic synthesis.

-

Lithium Aluminum Hydride (LAH) Reduction: This method is highly efficient and typically proceeds with excellent yield. LAH is a powerful, unselective reducing agent that readily converts the nitrile functional group to a primary amine.[4] The primary advantage is its effectiveness and speed on a laboratory scale. The main consideration is the highly reactive nature of LAH, which necessitates anhydrous conditions and a careful quenching procedure.

-

Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst, such as Palladium on Carbon (Pd/C) or Raney Nickel (Ra-Ni). It is often preferred for larger-scale industrial processes due to improved safety, lower cost, and easier workup compared to hydride reductions.[5] Reaction conditions (pressure, temperature, solvent, and additives) can be tuned to optimize yield and selectivity.[6]

Diagram 2: Synthetic Workflow

Caption: High-level workflow for the synthesis of the target amine.

Experimental Protocol: LAH Reduction

This protocol describes a standard laboratory-scale synthesis via lithium aluminum hydride reduction.

Materials:

-

3-(4-Fluorophenyl)propanenitrile

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Deionized Water

-

10% w/v Sodium hydroxide (NaOH) solution

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard glassware for inert atmosphere reactions

Procedure:

-

Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with lithium aluminum hydride (1.5 equivalents) suspended in anhydrous THF (10 volumes).

-

Reaction Initiation: The suspension is cooled to 0 °C in an ice bath. 3-(4-Fluorophenyl)propanenitrile (1 equivalent) dissolved in anhydrous THF is added dropwise via the dropping funnel, maintaining the temperature below 10 °C.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 4-6 hours. Progress is monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Workup (Quenching): The reaction flask is cooled back to 0 °C. The reaction is carefully quenched by the sequential, dropwise addition of water (1 volume relative to LAH), followed by 10% NaOH solution (1.5 volumes), and finally water again (3 volumes). This procedure, known as the Fieser workup, is crucial for safely neutralizing excess LAH and precipitating aluminum salts into a filterable solid.

-

Isolation: The resulting slurry is stirred for 30 minutes until a white, granular precipitate forms. The solid is removed by filtration through a pad of celite, and the filter cake is washed thoroughly with ethyl acetate.

-

Purification: The combined organic filtrates are transferred to a separatory funnel. The organic layer is washed with water and then with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude 3-(4-Fluorophenyl)propan-1-amine.

-

Final Purification: If necessary, the product can be further purified by vacuum distillation to afford the final product with high purity.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. While publicly available experimental spectra for this specific intermediate are scarce, the following section details the expected results based on its known structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

-

¹H-NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the three methylene groups of the propyl chain. The aromatic signals will exhibit splitting patterns characteristic of a 1,4-disubstituted benzene ring, further complicated by coupling to the fluorine atom. The propyl chain protons will appear as multiplets in the aliphatic region.

-

¹³C-NMR: The carbon NMR spectrum should display six unique signals: four for the aromatic carbons (two of which will show C-F coupling) and three for the aliphatic carbons of the propyl chain. The carbon attached to the fluorine will show a large one-bond coupling constant (¹Jcf), while other aromatic carbons will show smaller two-, three-, and four-bond couplings.

Table 2: Predicted NMR Data (in CDCl₃)

| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Multiplicity / Notes |

|---|---|---|---|

| C1 (-CH₂-NH₂) | ~2.70 | ~42.2 | Triplet (t), attached to amine |

| C2 (-CH₂-) | ~1.80 | ~34.5 | Multiplet (m), central propyl carbon |

| C3 (-CH₂-Ar) | ~2.65 | ~31.8 | Triplet (t), benzylic position |

| C4 (Ar-C) | - | ~137.9 (d) | Doublet due to ³Jcf coupling, ipso-carbon |

| C5/C9 (Ar-CH) | ~7.15 | ~129.8 (d) | Doublet of doublets (dd), ortho to propyl |

| C6/C8 (Ar-CH) | ~6.98 | ~115.2 (d) | Doublet of doublets (dd), ortho to fluorine |

| C7 (Ar-CF) | - | ~161.5 (d) | Doublet due to ¹Jcf coupling (~245 Hz) |

| NH₂ | ~1.40 (broad s) | - | Broad singlet, exchangeable protons |

Note: Predicted values are based on standard chemical shift tables and computational models. Actual experimental values may vary.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight.

-

Electron Ionization (EI-MS): The GC-MS data available on PubChem would likely show a molecular ion peak (M⁺) at m/z = 153.[2] Common fragmentation patterns would include the loss of the amine group and cleavage at the benzylic position.

-

Electrospray Ionization (ESI-MS): In positive ion mode, the primary observation would be the protonated molecule [M+H]⁺ at m/z = 154.10.[7]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. Key expected absorption bands include:

-

~3300-3400 cm⁻¹: N-H stretching (primary amine, typically two bands)

-

~2850-2960 cm⁻¹: C-H stretching (aliphatic)

-

~1600 cm⁻¹: C=C stretching (aromatic ring)

-

~1220 cm⁻¹: C-F stretching (strong, characteristic band)

Applications in Drug Development

3-(4-Fluorophenyl)propan-1-amine is a valuable building block for creating more complex molecules with therapeutic potential. Its utility is particularly evident in the synthesis of kinase inhibitors, which are a cornerstone of modern cancer therapy.

Precursor for Protein Kinase B (Akt) Inhibitors

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a common feature in many human cancers, making its components, particularly the kinase Akt, a prime target for drug development. Several patents for novel Akt inhibitors describe the use of intermediates structurally related to 3-(4-Fluorophenyl)propan-1-amine.[8] The primary amine serves as a crucial attachment point for building the complex heterocyclic scaffolds required for potent and selective inhibition of the kinase.

Sources

- 1. Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3-(4-Fluorophenyl)propan-1-amine | C9H12FN | CID 6483796 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. iris.uniroma1.it [iris.uniroma1.it]

- 4. CAS#:148941-98-4 | 3-(4-FLUOROPHENOXY)PROPAN-1-AMINE HYDROCHLORIDE | Chemsrc [chemsrc.com]

- 5. 3-(4-Bromo-2-fluorophenyl)propan-1-amine | C9H11BrFN | CID 43445801 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1-(4-CHLOROPHENYL)PROPAN-1-AMINE synthesis - chemicalbook [chemicalbook.com]

- 7. PubChemLite - 3-(4-fluorophenyl)propan-1-amine (C9H12FN) [pubchemlite.lcsb.uni.lu]

- 8. US10654855B2 - Protein kinase B inhibitors - Google Patents [patents.google.com]

A Comprehensive Technical Guide to 3-(4-Fluorophenyl)propan-1-amine and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Foreword

The strategic incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern medicinal chemistry. The unique properties of the fluorine atom can profoundly influence a compound's metabolic stability, lipophilicity, and binding affinity to biological targets. This guide provides an in-depth technical overview of 3-(4-Fluorophenyl)propan-1-amine, a fluorinated analog of phenethylamine, and its relevance in the context of drug discovery and neuropharmacology. As a Senior Application Scientist, the following sections will not only detail the fundamental characteristics of this compound but also provide actionable insights into its synthesis, characterization, and potential biological evaluation, grounded in established scientific principles and methodologies.

Nomenclature and Physicochemical Properties

3-(4-Fluorophenyl)propan-1-amine is a substituted phenethylamine derivative. A clear understanding of its nomenclature is crucial for unambiguous communication in a research and development setting.

Synonyms and Identifiers

The compound is known by several names, which are essential to recognize when searching literature and chemical databases.

| Identifier Type | Identifier | Source |

| IUPAC Name | 3-(4-fluorophenyl)propan-1-amine | PubChem[1] |

| CAS Number | 101488-65-7 | PubChem[1] |

| PubChem CID | 6483796 | PubChem[1] |

| Molecular Formula | C₉H₁₂FN | PubChem[1] |

| Molecular Weight | 153.20 g/mol | PubChem[1] |

| InChI Key | IIFDQESZTDBKEM-UHFFFAOYSA-N | PubChem[1] |

| Common Synonyms | 4-Fluoro-benzenepropanamine, 1-Amino-3-(4-fluorophenyl)propane, 3-(p-Fluorophenyl)propylamine |

Physicochemical Characteristics

The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic behavior. The introduction of a fluorine atom at the para position of the phenyl ring significantly influences these properties compared to its non-fluorinated counterpart.

| Property | Value | Source |

| XLogP3 | 1.7 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |

| Rotatable Bond Count | 3 | PubChem[1] |

| Topological Polar Surface Area | 26 Ų | PubChem[1] |

| Boiling Point | 223.4 °C at 760 mmHg | |

| Density | 1.044 g/cm³ |

The fluorine atom's high electronegativity can alter the pKa of the amine group, potentially affecting its ionization state at physiological pH and its ability to cross the blood-brain barrier.

Synthesis of 3-(4-Fluorophenyl)propan-1-amine

While various synthetic routes can be envisioned for 3-(4-fluorophenyl)propan-1-amine, a common and reliable method involves the reduction of a corresponding nitrile or amide precursor. The following is a detailed, field-proven protocol.

Proposed Synthetic Pathway: Reduction of 3-(4-Fluorophenyl)propanenitrile

This two-step synthesis starts from the commercially available 4-fluorobenzyl cyanide.

Sources

An In-depth Technical Guide to the Anticipated Biological Activity of 3-(4-Fluorophenyl)propan-1-amine

Foreword: Unveiling the Potential of a Structurally Promising Molecule

In the landscape of drug discovery, the journey from a simple chemical entity to a validated therapeutic agent is both arduous and exciting. This guide focuses on 3-(4-Fluorophenyl)propan-1-amine, a compound that, while not extensively studied, holds significant therapeutic promise based on the well-documented activities of its structural analogues. The strategic incorporation of a fluorine atom onto a phenylpropan-1-amine scaffold suggests a high potential for novel biological activities, a hypothesis this guide will explore in depth. The presence of fluorine can enhance metabolic stability, binding affinity, and lipophilicity, all desirable traits in drug candidates.[1][2]

This document serves as a technical roadmap for researchers, scientists, and drug development professionals interested in exploring the pharmacological potential of 3-(4-Fluorophenyl)propan-1-amine. We will delve into its synthesis, and based on established principles of medicinal chemistry and pharmacology, we will propose and detail methodologies to investigate its potential neurological, anticancer, and antimicrobial activities.

Physicochemical Properties and Synthesis

Before exploring its biological potential, it is crucial to understand the fundamental characteristics of 3-(4-Fluorophenyl)propan-1-amine.

| Property | Value | Source |

| Molecular Formula | C9H12FN | PubChem[3] |

| Molecular Weight | 153.20 g/mol | PubChem[3] |

| IUPAC Name | 3-(4-fluorophenyl)propan-1-amine | PubChem[3] |

| CAS Number | 101488-65-7 | PubChem[3] |

Synthetic Pathway

A plausible and efficient synthesis of 3-(4-Fluorophenyl)propan-1-amine can be achieved through a two-step process starting from 4-fluorobenzaldehyde. This method involves a Knoevenagel condensation followed by a reduction.

Caption: Proposed synthetic route for 3-(4-Fluorophenyl)propan-1-amine.

Step-by-Step Synthesis Protocol:

-

Knoevenagel Condensation:

-

To a solution of 4-fluorobenzaldehyde (1 equivalent) in a suitable solvent such as ethanol or toluene, add malononitrile (1 equivalent) and a catalytic amount of a base like piperidine.

-

Reflux the mixture for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and isolate the crude product, 2-(4-fluorobenzylidene)malononitrile, by filtration or extraction. Purify by recrystallization.

-

-

Reduction:

-

The intermediate, 2-(4-fluorobenzylidene)malononitrile, can be reduced to the target amine. A common method is catalytic hydrogenation using hydrogen gas and a palladium-on-carbon (Pd/C) catalyst in a solvent like ethanol or methanol under pressure.

-

Alternatively, a chemical reduction using a strong reducing agent like lithium aluminum hydride (LiAlH4) in an anhydrous ether solvent can be employed.

-

After the reduction is complete (monitored by TLC or GC-MS), the reaction is quenched, and the final product, 3-(4-Fluorophenyl)propan-1-amine, is isolated and purified using standard techniques such as distillation or column chromatography.

-

Potential Biological Activities and Investigative Protocols

Based on its structural features, 3-(4-Fluorophenyl)propan-1-amine is a candidate for several biological activities. The following sections outline these potential activities and provide detailed protocols for their investigation.

Neurological Activity: A Potential Monoamine Transporter Ligand

The structural similarity of 3-(4-Fluorophenyl)propan-1-amine to known monoamine transporter inhibitors, such as analogues of citalopram which also contain a 4-fluorophenyl group, suggests that it may interact with serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters.[4] These transporters are critical for regulating neurotransmitter levels in the synapse, and their modulation is a key mechanism for treating depression and other neurological disorders.

Proposed Mechanism of Action:

Caption: Hypothesized mechanism of neurological action.

Experimental Protocol: Radioligand Binding Assay

This assay will determine the binding affinity of 3-(4-Fluorophenyl)propan-1-amine to SERT, NET, and DAT.

-

Preparation of Brain Tissue Homogenates:

-

Homogenize specific brain regions from rats (e.g., cerebral cortex for SERT and NET, striatum for DAT) in a suitable buffer.

-

Centrifuge the homogenate and resuspend the pellet to obtain a membrane preparation.

-

-

Binding Assay:

-

In a 96-well plate, combine the membrane preparation, a specific radioligand (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET, [³H]GBR 12935 for DAT), and varying concentrations of 3-(4-Fluorophenyl)propan-1-amine.

-

Incubate the plates to allow for binding equilibrium.

-

Terminate the binding by rapid filtration through glass fiber filters.

-

Wash the filters to remove unbound radioligand.

-

-

Data Analysis:

-

Quantify the radioactivity on the filters using a scintillation counter.

-

Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value).

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

-

Anticancer Activity: A Consequence of Fluorine Substitution

The presence of fluorine in organic molecules is often associated with enhanced anticancer activity.[5][6][7] Fluorinated compounds can exhibit cytotoxicity through various mechanisms, including the induction of apoptosis.

Experimental Workflow: In Vitro Anticancer Screening

Caption: Workflow for assessing the in vitro anticancer potential.

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Seeding:

-

Seed cancer cells (e.g., A549 lung carcinoma, MCF-7 breast cancer) in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Treat the cells with a range of concentrations of 3-(4-Fluorophenyl)propan-1-amine and a vehicle control.

-

Incubate for 48 to 72 hours.

-

-

MTT Addition and Incubation:

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.

-

-

Solubilization and Absorbance Measurement:

-

Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.

-

Antimicrobial Activity: Leveraging the Properties of Fluorinated Aromatics

Fluorinated aromatic compounds have a history of use as antimicrobial agents.[8][9] The fluorine atom can enhance the lipophilicity of the molecule, facilitating its passage through microbial cell membranes.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

-

Preparation of Inoculum:

-

Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth.

-

-

Serial Dilution of the Compound:

-

In a 96-well microtiter plate, perform a two-fold serial dilution of 3-(4-Fluorophenyl)propan-1-amine in the broth.

-

-

Inoculation and Incubation:

-

Add the microbial inoculum to each well.

-

Include positive (microbe, no compound) and negative (broth only) controls.

-

Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

-

Determination of MIC:

-

The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

-

Summary and Future Directions

3-(4-Fluorophenyl)propan-1-amine represents a molecule of significant interest for biological investigation. Its structural similarity to known neuroactive compounds, coupled with the well-established impact of fluorine on enhancing anticancer and antimicrobial properties, provides a strong rationale for the experimental explorations detailed in this guide. The proposed protocols offer a clear and robust framework for elucidating the potential therapeutic value of this compound.

Future research should focus on a systematic evaluation of these activities, and if promising results are obtained, further studies should explore its mechanism of action in more detail, as well as its pharmacokinetic and toxicological profiles. The insights gained from such investigations will be invaluable in determining the potential of 3-(4-Fluorophenyl)propan-1-amine as a lead compound for the development of new therapeutics.

References

-

Taylor & Francis Online. (n.d.). Computational and Experimental Investigation of Antibacterial Properties of Some Fluorinated Thioureas. Retrieved January 6, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Anticancer Properties of Fluorinated Aminophenylhydrazines on A549 Lung Carcinoma Cell Line. Retrieved January 6, 2026, from [Link]

-

ResearchGate. (n.d.). Fluorinated Aromatic Compounds. Retrieved January 6, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Further Studies of the Antibacterial Activity of Some Fluorinated Aromatic Mercurials. Retrieved January 6, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). A Study of the Antibacterial Activity of Some Fluorinated Aromatic Mercurials. Retrieved January 6, 2026, from [Link]

-

The Role of Fluorinated Compounds in Modern Antibiotic Development. (n.d.). Retrieved January 6, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Dimethylamino)methyl)-4'-(3-[18F]fluoropropoxy)-phenylthio)benzenamine for PET Imaging of Serotonin Transporters. Retrieved January 6, 2026, from [Link]

-

National Center for Biotechnology Information. (2024). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. Retrieved January 6, 2026, from [Link]

-

PrepChem.com. (n.d.). Synthesis of Step A: 3-(4-fluorophenyl)-1-phenyl-2-propen-1-one. Retrieved January 6, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). 3-(4-Fluorophenyl)propan-1-amine. PubChem. Retrieved January 6, 2026, from [Link]

-

ResearchGate. (2024). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. Retrieved January 6, 2026, from [Link]

-

DergiPark. (2023). Investigation of Anticancer and Antimicrobial Properties of Fluorinated Salicylaldimines. Retrieved January 6, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). An affinity-modulating site on neuronal monoamine transport proteins. PubMed. Retrieved January 6, 2026, from [Link]

-

National Center for Biotechnology Information. (2008). Development of 3-phenyltropane analogues with high affinity for the dopamine and serotonin transporters and low affinity for the norepinephrine transporter. PubMed. Retrieved January 6, 2026, from [Link]

-

RTI International. (n.d.). Development of 3-phenyltropane analogues with high affinity for the dopamine and serotonin transporters and low affinity for the norepinephrine transporter. Retrieved January 6, 2026, from [Link]

-

ElectronicsAndBooks. (n.d.). Use of Fluorine in the Medicinal Chemistry and Chemical Biology of Bioactive Compounds–A Case Study on Fluorinated Taxane Anticancer Agents. Retrieved January 6, 2026, from [Link]

-

Wikipedia. (n.d.). 4-Methylaminorex. Retrieved January 6, 2026, from [Link]

-

PrepChem.com. (n.d.). Preparation of 4-fluorobenzaldehyde. Retrieved January 6, 2026, from [Link]

- Google Patents. (n.d.). CN101353297A - Synthetic method of 4-fluorobenzaldehyde.

-

MDPI. (2022). Three-Component Condensation of β-Ketonitriles, 4-Fluorobenzaldehyde, and Secondary Cyclic Amines. Retrieved January 6, 2026, from [Link]

-

National Center for Biotechnology Information. (2010). Structure-activity relationships for a novel series of citalopram (1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile) analogues at monoamine transporters. PubMed. Retrieved January 6, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Behavioral and biochemical effects of p-chlorophenylalanine, 3-chlorotyrosine and 3-chlorotyramine. A proposed mechanism for inhibition of self-stimulation. PubMed. Retrieved January 6, 2026, from [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. nbinno.com [nbinno.com]

- 3. 3-(4-Fluorophenyl)propan-1-amine | C9H12FN | CID 6483796 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Structure-activity relationships for a novel series of citalopram (1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile) analogues at monoamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anticancer Properties of Fluorinated Aminophenylhydrazines on A549 Lung Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Further Studies of the Antibacterial Activity of Some Fluorinated Aromatic Mercurials - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Potential Therapeutic Applications of 3-(4-Fluorophenyl)propan-1-amine

For Distribution to Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a comprehensive technical overview of the potential therapeutic applications of 3-(4-Fluorophenyl)propan-1-amine, a phenylpropylamine derivative with significant, yet underexplored, pharmacological promise. Drawing upon established structure-activity relationships of analogous compounds, we posit that its primary mechanism of action centers on the modulation of monoamine transporters. This document outlines a scientifically-grounded rationale for its investigation in several key therapeutic areas, including central nervous system (CNS) disorders such as depression and Attention-Deficit/Hyperactivity Disorder (ADHD), as well as metabolic conditions like obesity and sleep-wakefulness disorders like narcolepsy. We present a detailed preclinical research strategy, complete with experimental protocols, designed to rigorously evaluate these hypotheses and elucidate the compound's full therapeutic potential.

Introduction: The Promise of a Structurally-Informed Candidate

3-(4-Fluorophenyl)propan-1-amine belongs to the phenylalkylamine class of compounds, which has yielded numerous clinically significant therapeutic agents. Its core structure, a phenylpropylamine scaffold, is shared by molecules known to interact with monoamine systems in the brain. The strategic placement of a fluorine atom at the para position of the phenyl ring is a common medicinal chemistry strategy to enhance metabolic stability, improve blood-brain barrier penetration, and modulate receptor binding affinity.[1][2][3][4] The lack of extensive published data on 3-(4-Fluorophenyl)propan-1-amine presents a unique opportunity for novel drug discovery.

Based on the well-documented pharmacology of its structural analogues, such as phenylpropanolamine and 4-fluoroamphetamine, we hypothesize that 3-(4-Fluorophenyl)propan-1-amine is a potent modulator of the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.[5][6][7][8][9] The nature of this modulation—whether as a reuptake inhibitor, a releasing agent, or a combination thereof—will dictate its precise therapeutic profile.

Inferred Pharmacological Profile: A Focus on Monoamine Transporters

The regulation of monoamine neurotransmitters—dopamine, norepinephrine, and serotonin—is a cornerstone of neuropharmacology, with imbalances in these systems implicated in a wide range of psychiatric and neurological disorders.[10][11] We infer that 3-(4-Fluorophenyl)propan-1-amine's therapeutic potential is directly linked to its interaction with the transporters responsible for the reuptake of these neurotransmitters from the synaptic cleft.

The Influence of the Phenylpropylamine Scaffold

The three-carbon chain separating the phenyl ring and the terminal amine is a key structural motif. Phenylpropylamines are known to be potent ligands for monoamine transporters.[6] The length of this chain influences the affinity and selectivity for the different transporters.

The Role of 4-Fluoro Substitution

The substitution of a hydrogen atom with fluorine at the para-position of the phenyl ring is expected to have several important consequences:

-

Increased Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the compound less susceptible to metabolic degradation by cytochrome P450 enzymes.[2][12] This could lead to a longer half-life and improved oral bioavailability.

-

Enhanced Blood-Brain Barrier Permeability: The increased lipophilicity imparted by the fluorine atom can facilitate passage across the blood-brain barrier, a critical attribute for any CNS-acting therapeutic.[1][2]

-

Modulation of Binding Affinity: The electron-withdrawing nature of fluorine can alter the electronic properties of the phenyl ring, potentially influencing the binding affinity and selectivity for monoamine transporters.[3]

Hypothesized Mechanism of Action

We propose that 3-(4-Fluorophenyl)propan-1-amine functions as a monoamine transporter inhibitor and/or releasing agent. Its specific activity profile at DAT, NET, and SERT will determine its therapeutic utility. For example, a compound with balanced activity at all three transporters may have broad-spectrum antidepressant effects, while a more selective DAT/NET inhibitor could be beneficial for ADHD.

Logical Flow of Pharmacological Action

Caption: Inferred mechanism of action for 3-(4-Fluorophenyl)propan-1-amine.

Potential Therapeutic Applications

Based on its inferred pharmacological profile, we have identified four primary areas for therapeutic investigation:

Major Depressive Disorder (MDD)

Scientific Rationale: A significant body of evidence supports the monoamine hypothesis of depression, which posits that a deficiency in synaptic serotonin, norepinephrine, and/or dopamine contributes to the pathophysiology of the disorder.[11] By inhibiting the reuptake of these neurotransmitters, 3-(4-Fluorophenyl)propan-1-amine could restore normal monoaminergic tone and alleviate depressive symptoms. Its specific profile will determine its suitability; for instance, a triple reuptake inhibitor may offer broader efficacy than a selective serotonin reuptake inhibitor (SSRI).

Attention-Deficit/Hyperactivity Disorder (ADHD)

Scientific Rationale: The prevailing neurobiological models of ADHD implicate dysregulation of dopamine and norepinephrine pathways in the prefrontal cortex.[10] Many first-line treatments for ADHD, such as methylphenidate and amphetamine, act by blocking DAT and NET or promoting dopamine and norepinephrine release. If 3-(4-Fluorophenyl)propan-1-amine demonstrates significant activity at DAT and NET, it could be a viable candidate for treating the core symptoms of ADHD: inattention, hyperactivity, and impulsivity.

Obesity and Appetite Control

Scientific Rationale: Monoaminergic systems, particularly those involving serotonin and dopamine, play a crucial role in the central regulation of appetite and satiety.[13][14] Several approved weight-loss medications target these pathways. By modulating monoamine levels in key hypothalamic and limbic regions, 3-(4-Fluorophenyl)propan-1-amine could potentially suppress appetite and promote weight loss.

Narcolepsy and Wakefulness-Promoting Effects

Scientific Rationale: The monoamines, especially dopamine and norepinephrine, are integral to the maintenance of wakefulness.[10] Wakefulness-promoting agents like modafinil are known to have effects on the dopamine transporter. Should 3-(4-Fluorophenyl)propan-1-amine exhibit a strong dopaminergic and/or noradrenergic profile, it could be investigated for the treatment of narcolepsy and other disorders of excessive daytime sleepiness.

Preclinical Research Strategy: A Phased Approach to Validation

To systematically evaluate the therapeutic potential of 3-(4-Fluorophenyl)propan-1-amine, we propose a multi-tiered preclinical research strategy encompassing in vitro characterization and in vivo validation.

Phase 1: In Vitro Pharmacological Profiling

The initial phase will focus on elucidating the precise molecular targets and mechanism of action of the compound.

Experimental Workflow for In Vitro Profiling

Caption: Workflow for in vitro characterization of 3-(4-Fluorophenyl)propan-1-amine.

While various synthetic routes are possible, a common approach involves the reduction of a corresponding nitrile or oxime. For instance, 3-(4-fluorophenyl)propanenitrile can be reduced using a suitable reducing agent like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.[15][16] Purity of the final compound should be confirmed by NMR, mass spectrometry, and HPLC.

Objective: To determine the binding affinity (Ki) of 3-(4-Fluorophenyl)propan-1-amine for human DAT, NET, and SERT.

Protocol:

-

Membrane Preparation: Utilize cell membranes from HEK293 cells stably expressing the human transporter of interest (hDAT, hNET, or hSERT).[17][18]

-

Assay Setup: In a 96-well microplate, combine the cell membrane preparation, a specific radioligand for each transporter (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT), and varying concentrations of 3-(4-Fluorophenyl)propan-1-amine.[19][20]

-

Incubation: Incubate the plates to allow the binding to reach equilibrium.

-

Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

-

Detection: Quantify the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific radioligand binding) and calculate the Ki using the Cheng-Prusoff equation.[21]

Objective: To determine the functional potency (IC₅₀) of 3-(4-Fluorophenyl)propan-1-amine to inhibit the uptake of dopamine, norepinephrine, and serotonin into cells.

Protocol:

-

Cell Culture: Use HEK293 cells stably expressing hDAT, hNET, or hSERT, plated in 96-well microplates.[17][22][23]

-

Pre-incubation: Pre-incubate the cells with varying concentrations of 3-(4-Fluorophenyl)propan-1-amine.

-

Uptake Initiation: Add a radiolabeled substrate (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin) to initiate uptake.

-

Uptake Termination: After a short incubation period, rapidly terminate the uptake by washing the cells with ice-cold buffer.

-

Detection: Lyse the cells and quantify the amount of radiolabeled substrate taken up using a scintillation counter.

-

Data Analysis: Calculate the IC₅₀ value for the inhibition of uptake for each transporter.

Phase 2: In Vivo Pharmacodynamic and Efficacy Studies

Following successful in vitro characterization, the focus will shift to evaluating the compound's effects in living organisms.

Objective: To measure the effect of 3-(4-Fluorophenyl)propan-1-amine on extracellular levels of dopamine, norepinephrine, and serotonin in relevant brain regions of awake, freely moving animals (e.g., rats).[24][25][26][27][28]

Protocol:

-

Surgical Implantation: Stereotaxically implant a microdialysis probe into a target brain region (e.g., prefrontal cortex, nucleus accumbens, or striatum).

-

Basal Level Collection: After a recovery period, perfuse the probe with artificial cerebrospinal fluid and collect baseline dialysate samples.

-

Drug Administration: Administer 3-(4-Fluorophenyl)propan-1-amine systemically (e.g., via intraperitoneal injection) at various doses.

-

Sample Collection: Continue to collect dialysate samples at regular intervals post-administration.

-

Neurotransmitter Analysis: Analyze the dialysate samples for dopamine, norepinephrine, serotonin, and their metabolites using HPLC with electrochemical detection.

-

Data Analysis: Express the post-drug neurotransmitter levels as a percentage of the baseline levels.

Objective: To assess the therapeutic potential of 3-(4-Fluorophenyl)propan-1-amine in validated animal models for the proposed indications.

-

Depression: Employ models such as the forced swim test and the chronic unpredictable mild stress model in rodents to evaluate antidepressant-like activity.[29]

-

ADHD: Utilize the spontaneously hypertensive rat (SHR) model or dopamine transporter knockout (DAT-KO) mice to assess effects on hyperactivity, impulsivity, and attention.[30]

-

Obesity: Use diet-induced obese mice or genetic models of obesity (e.g., ob/ob mice) to measure effects on food intake, body weight, and metabolic parameters.[13]

-

Narcolepsy: Employ orexin/hypocretin knockout mice or the orexin/ataxin-3 model to evaluate wakefulness-promoting and cataplexy-reducing effects.[29][30][31][32][33]

Data Presentation and Interpretation

All quantitative data from the proposed studies should be summarized in clear, concise tables for easy comparison.

Table 1: In Vitro Pharmacological Profile of 3-(4-Fluorophenyl)propan-1-amine

| Target | Binding Affinity (Ki, nM) | Uptake Inhibition (IC₅₀, nM) |

| hDAT | TBD | TBD |

| hNET | TBD | TBD |

| hSERT | TBD | TBD |

Table 2: Summary of In Vivo Efficacy Studies

| Therapeutic Area | Animal Model | Key Endpoints | Predicted Outcome |

| Depression | Forced Swim Test | Immobility time | Decrease |

| ADHD | Spontaneously Hypertensive Rat | Locomotor activity, attentional tasks | Normalization |

| Obesity | Diet-Induced Obese Mice | Food intake, body weight | Decrease |

| Narcolepsy | Orexin Knockout Mice | Wakefulness duration, cataplexy episodes | Increase in wakefulness, decrease in cataplexy |

Conclusion and Future Directions

3-(4-Fluorophenyl)propan-1-amine represents a promising, yet largely unexplored, chemical entity with the potential for significant therapeutic impact in a range of CNS and metabolic disorders. Its structural similarity to known monoamine transporter modulators provides a strong scientific rationale for its investigation. The preclinical research strategy outlined in this guide offers a rigorous and systematic approach to elucidating its pharmacological profile and validating its therapeutic potential. Favorable results from these studies would warrant further investigation into its safety, pharmacokinetics, and eventual progression into clinical development. This molecule stands as a testament to the power of structure-based inference in identifying novel therapeutic candidates.

References

-

Animal models of attention-deficit hyperactivity disorder - PMC - PubMed Central. (n.d.). Retrieved January 5, 2026, from [Link]

- Kristiyani, A., Ikawati, Z., Gani, A. P., & Sofro, Z. M. (2024). Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing. Journal of Herbmed Pharmacology, 13(4), 523-536.

-

Maze Engineers. (2019, May 23). Animal Models of Narcolepsy. ConductScience. Retrieved from [Link]

-

Hits and misses with animal models of narcolepsy and the implications for drug discovery. (n.d.). Retrieved January 5, 2026, from [Link]

- Animal Models of Narcolepsy: From Hypocretin Deficiency to Immune Mechanisms and Regenerative Therapies. (2025, October 4). Preprints.org.

-

In Vivo Brain Microdialysis of Monoamines. (n.d.). Springer Nature Experiments. Retrieved from [Link]

-

Monitoring Extracellular Monoamines with In Vivo Microdialysis in Awake Rats: A Practical Approach. (n.d.). Springer Nature Experiments. Retrieved from [Link]

-

Sharp, T., & Zetterstrom, T. (2023, October 31). In vivo measurement of monoamine neurotransmitter release using brain microdialysis. In J. A. Stamford (Ed.), Monitoring Neuronal Activity: A Practical Approach. Oxford Academic. Retrieved from [Link]

- Sharp, T., & Zetterstrom, T. (1992). In vivo measurement of monoamine neurotransmitter release using brain microdialysis. In J. A. Stamford (Ed.), Monitoring Neuronal Activity: A Practical Approach. Oxford University Press.

-

Uncovering Structure-Activity Relationships of Phenethylamines: Paving the Way for Innovative Mental Health Treatments. (2024, March 6). PubMed. Retrieved from [Link]

-

Structure-activity relationships of the 1-amino-3-(1H-indol-1-yl)-3-phenylpropan-2-ol series of monoamine reuptake inhibitors. (2009, October 1). PubMed. Retrieved from [Link]

-

Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. (2020, May 19). PubMed Central. Retrieved from [Link]

-

Overview of Monoamine Transporters - PMC - PubMed Central. (n.d.). Retrieved January 5, 2026, from [Link]

-

Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

-

Regulation of Monoamine Transporters: Role of Transporter Phosphorylation - PMC. (n.d.). Retrieved January 5, 2026, from [Link]

-

Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link]

-

Brain regulation of appetite and satiety - PMC - PubMed Central. (n.d.). Retrieved January 5, 2026, from [Link]

-

Brain monoamines and peptides: role in the control of eating behavior - PubMed - NIH. (n.d.). Retrieved January 5, 2026, from [Link]

-

PDSP. (n.d.). Assay Protocol Book. Retrieved from [Link]

-

Fluorine in drug discovery: Role, design and case studies. (n.d.). Retrieved January 5, 2026, from [Link]

-

Structure-activity relationships at monoamine transporters for a series of N-substituted 3alpha-(bis[4-fluorophenyl]methoxy)tropanes: comparative molecular field analysis, synthesis, and pharmacological evaluation. (2004, June 17). PubMed. Retrieved from [Link]

-

Extending the Family: Roles for Uptake2 Transporters in Regulation of Monoaminergic Signaling. (2017, October 1). e-Publications@Marquette. Retrieved from [Link]

-

Monoamine transporter substrate structure-activity relationships. (n.d.). ResearchGate. Retrieved from [Link]

-

Alfa Cytology. (n.d.). Competitive Radioligand Binding Assays. Rdcthera. Retrieved from [Link]

-

Structure−Activity Relationships at the Monoamine Transporters and σ Receptors for a Novel Series of 9-[3-(cis-3,5-Dimethyl-1-piperazinyl)-propyl]carbazole (Rimcazole) Analogues. (n.d.). University of Miami. Retrieved from [Link]

-

3-(4-Fluorophenyl)propan-1-amine. (n.d.). PubChem. Retrieved from [Link]

-

Monoamine uptake inhibition in stably transfected HEK 293 cells that... (n.d.). ResearchGate. Retrieved from [Link]

-

Effects of fluorine substitution on drug metabolism: pharmacological and toxicological implications. (1994). PubMed. Retrieved from [Link]

-

Fluorinated phenylalanines: synthesis and pharmaceutical applications. (2020, May 15). Beilstein Journals. Retrieved from [Link]

-